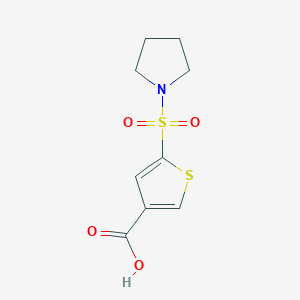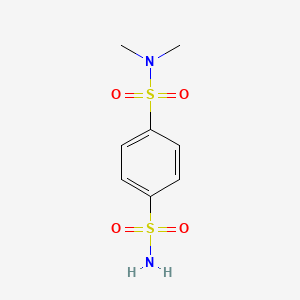
N1,N1-dimethylbenzene-1,4-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-dimethylbenzene-1,4-disulfonamide is a chemical compound with the molecular formula C8H12N2O4S2 and a molecular weight of 264.33 g/mol . It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with the nitrogen atoms of the sulfonamide groups being dimethylated . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbenzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with dimethylamine . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is typically purified by recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
N1,N1-dimethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
N1,N1-dimethylbenzene-1,4-disulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N1-dimethylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The pathways involved in its action depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
N1,N1-dimethylbenzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at different positions on the benzene ring.
N1,N1-dimethylbenzene-1,2-disulfonamide: Another positional isomer with sulfonamide groups at adjacent positions.
Uniqueness
N1,N1-dimethylbenzene-1,4-disulfonamide is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity . The position of the sulfonamide groups on the benzene ring influences the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
特性
分子式 |
C8H12N2O4S2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
4-N,4-N-dimethylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChIキー |
YQVXYYCWEPCDTF-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


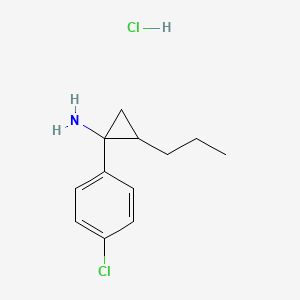
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
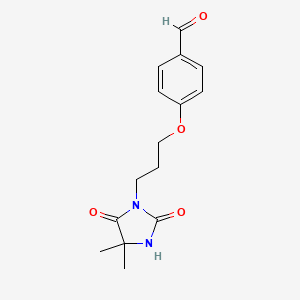
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
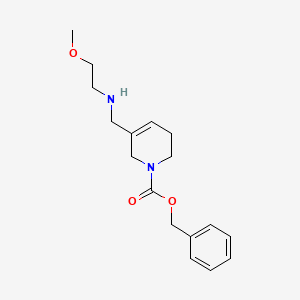
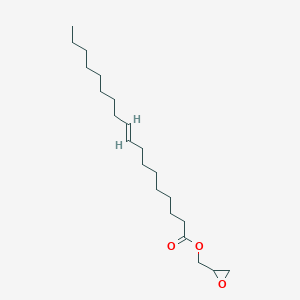
amine](/img/structure/B12314497.png)
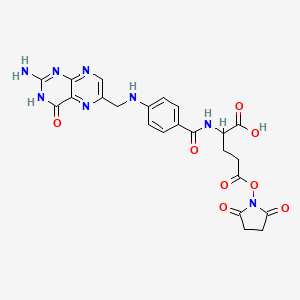

![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)
